L-Alanine benzyl ester 4-toluenesulfonate (CAS: 42854-62-6) is a highly crystalline, C-terminal protected amino acid building block widely utilized in advanced peptide and peptidomimetic synthesis. By masking the carboxylic acid as a benzyl ester and stabilizing the free amine as a p-toluenesulfonate (tosylate) salt, this compound provides excellent solubility in polar aprotic organic solvents (such as DMF and DCM) while preventing unwanted side reactions during N-terminal coupling. From a procurement perspective, the tosylate salt form is specifically selected over hydrochlorides or free bases due to its superior solid-state stability, non-hygroscopic nature, and precise stoichiometric reliability during scale-up manufacturing.
Substituting L-alanine benzyl ester 4-toluenesulfonate with simpler analogs like L-alanine methyl ester hydrochloride or free L-alanine introduces severe process liabilities. Free L-alanine cannot be used in directional peptide coupling without uncontrolled polymerization. Meanwhile, substituting the benzyl ester with a methyl or ethyl ester requires harsh basic hydrolysis (e.g., NaOH or LiOH) for C-terminal deprotection, a process notorious for inducing base-catalyzed racemization at the alpha-carbon [1]. Furthermore, attempting to use the hydrochloride salt of the benzyl ester instead of the tosylate salt often results in a hygroscopic material that absorbs atmospheric moisture, leading to inaccurate weighing, variable reaction stoichiometry, and lower overall coupling yields in moisture-sensitive environments.
The benzyl ester protecting group allows for C-terminal deprotection via catalytic hydrogenation (H2, Pd/C) or strong acid treatment (HF), maintaining neutral or acidic conditions that preserve chiral integrity. In contrast, methyl or ethyl esters require saponification under basic conditions, which frequently leads to measurable racemization. Studies indicate that benzyl ester deprotection yields near-total retention of enantiomeric excess (e.e.), whereas basic hydrolysis of methyl esters can result in 1-5% racemization depending on the peptide sequence [1].
| Evidence Dimension | Deprotection-induced racemization risk |
| Target Compound Data | ~0% racemization (via neutral hydrogenolysis or acidic cleavage) |
| Comparator Or Baseline | L-Alanine methyl ester (1-5% racemization via basic saponification) |
| Quantified Difference | Near-total elimination of base-catalyzed epimerization |
| Conditions | Standard C-terminal deprotection protocols in SPPS or solution-phase synthesis |
Eliminating racemization during deprotection prevents the formation of difficult-to-separate diastereomeric impurities, directly reducing downstream purification costs.
The p-toluenesulfonate (tosylate) salt of L-alanine benzyl ester forms a highly crystalline solid with a sharp melting point of 114-116 °C . Unlike the corresponding hydrochloride salt, which is prone to absorbing atmospheric moisture, the tosylate salt remains non-hygroscopic under standard laboratory conditions. This physical stability ensures that the material maintains a constant molecular weight, allowing for precise stoichiometric calculations during bulk manufacturing [1].
| Evidence Dimension | Moisture uptake and physical state |
| Target Compound Data | Non-hygroscopic, highly crystalline solid (MP 114-116 °C) |
| Comparator Or Baseline | L-Alanine benzyl ester hydrochloride (hygroscopic, variable water content) |
| Quantified Difference | Consistent stoichiometric mass vs. variable mass due to water absorption |
| Conditions | Ambient laboratory storage and handling conditions |
Procuring the non-hygroscopic tosylate salt ensures accurate molar dosing in sensitive coupling reactions, preventing costly batch failures caused by stoichiometric imbalances.
The synthesis and isolation of amino acid benzyl esters as p-toluenesulfonate salts allow for direct precipitation from organic solvents (such as ethyl acetate or cyclohexane) with exceptionally high chiral purity. Analytical HPLC data demonstrates that L-alanine benzyl ester p-toluenesulfonate can be isolated with 100% enantiomeric excess (e.e.), completely avoiding the partial racemization that can occur when isolating free bases or using harsher azeotropic reflux conditions with other salt forms [1].
| Evidence Dimension | Isolated enantiomeric excess (e.e.) |
| Target Compound Data | 100% e.e. as a precipitated tosylate salt |
| Comparator Or Baseline | Alternative esterification/isolation methods (prone to partial racemization, <98% e.e.) |
| Quantified Difference | Absolute chiral purity guaranteed by the tosylate precipitation thermodynamics |
| Conditions | Precipitation from ethyl acetate/cyclohexane solvent systems |
Starting with a 100% enantiomerically pure building block is a strict regulatory requirement for cGMP pharmaceutical API manufacturing.
Where this compound is the right choice: In the large-scale solution-phase synthesis of peptide-based drugs or peptidomimetics (such as immunoproteasome inhibitors) where C-terminal protection must be orthogonally removed via hydrogenolysis without affecting acid-labile or base-labile protecting groups elsewhere in the molecule [1].
Where this compound is the right choice: As a lipophilic amino acid donor in the synthesis of antiviral and anticancer nucleoside prodrugs. The tosylate salt provides the necessary solubility in anhydrous organic solvents (like CH2Cl2) required for coupling with phosphorus oxychloride, outperforming highly polar or insoluble free amino acids [2].
Where this compound is the right choice: As a stable, weighable precursor for synthesizing customized dipeptide or tripeptide blocks prior to their loading onto SPPS resins. The non-hygroscopic nature of the tosylate salt ensures precise stoichiometry during these critical early-stage couplings [3].